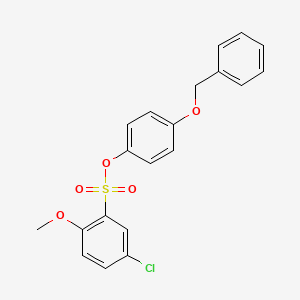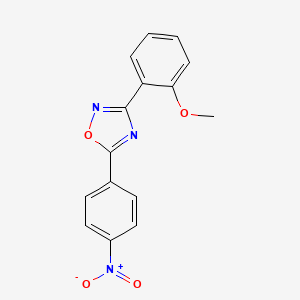![molecular formula C18H16F3N3O3 B4885739 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B4885739.png)
1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it is believed to inhibit the activity of various enzymes by binding to their active sites. This results in the inhibition of the enzymatic activity, which leads to a decrease in the levels of their respective substrates.
Biochemical and Physiological Effects:
1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain. It has also been found to exhibit antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine in lab experiments is its potent inhibitory activity against various enzymes. This makes it a potential candidate for the development of drugs for the treatment of various diseases. However, one of the major limitations of using this compound is its high toxicity, which makes it difficult to use in vivo studies.
Orientations Futures
There are several future directions for the study of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine. One of the major areas of research is the development of more potent and selective inhibitors of various enzymes. Another area of research is the development of drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression. Additionally, the use of this compound in the development of new imaging agents for the diagnosis of various diseases is also an area of future research.
Conclusion:
In conclusion, 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a synthetic compound that has been extensively studied for its potential applications in scientific research. It exhibits potent inhibitory activity against various enzymes and has been found to exhibit various biochemical and physiological effects. Despite its high toxicity, it holds great potential for the development of drugs for the treatment of various diseases. Further research is required to fully understand its mechanism of action and to develop more potent and selective inhibitors of various enzymes.
Méthodes De Synthèse
The synthesis of 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2-nitro-4-(trifluoromethyl)aniline with benzoyl chloride in the presence of a base to form 2-nitro-4-(trifluoromethyl)benzoyl chloride. This intermediate is then reacted with piperazine in the presence of a base to form the final product, 1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine.
Applications De Recherche Scientifique
1-benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a potential candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3/c19-18(20,21)14-6-7-15(16(12-14)24(26)27)22-8-10-23(11-9-22)17(25)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBKARRBWOGTGFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4885659.png)


![ethyl 6-bromo-4-hydroxy-2-[(isopropylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4885684.png)
![3,3'-methylenebis{6-[(3-carboxypropanoyl)amino]benzoic acid}](/img/structure/B4885691.png)
![N-isopropyl-5-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2-pyridinamine](/img/structure/B4885700.png)




![N-{[(4-methoxy-2-butyn-1-yl)oxy]methyl}-N'-(4-methoxyphenyl)thiourea](/img/structure/B4885759.png)

